
(5-Chloroquinolin-8-yl)hydrazine
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Overview
Description
(5-Chloroquinolin-8-yl)hydrazine is a nitrogen-containing heterocyclic compound derived from quinoline, featuring a chlorine substituent at the 5-position and a hydrazine moiety at the 8-position. This compound is synthesized via the reaction of 5-chloro-8-quinolinol esters with hydrazine hydrate in ethanol, yielding intermediates like 2-[(5-chloroquinolin-8-yl)oxy]acetohydrazide, which are used in the preparation of triazole hybrids for pharmaceutical applications . The quinoline scaffold imparts planar aromaticity, enabling interactions with biological targets, while the hydrazine group contributes to redox activity and coordination chemistry. Its primary applications include anticancer and antioxidant agents, as demonstrated in studies evaluating its bioactivity against tumor cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-hydrazinylquinoline typically involves the reaction of 4,7-dichloroquinoline with hydrazine hydrate . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general steps include:
Chlorination: Starting with 4,7-dichloroquinoline, the compound is reacted with hydrazine hydrate.
Reaction Conditions: The reaction is usually performed in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of 5-Chloro-8-hydrazinylquinoline.
Industrial Production Methods
Industrial production methods for 5-Chloro-8-hydrazinylquinoline involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Schiff Base Formation
The hydrazine moiety reacts with aromatic aldehydes to form hydrazones (Schiff bases). These reactions are catalyzed by glacial acetic acid:
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Example : Condensation of 2-(5-chloroquinolin-8-yloxy)acetohydrazide with 4-chlorobenzaldehyde in ethanol yields 2-(4-chlorobenzylidene)-1-(5-chloroquinolin-8-yl)hydrazine .
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Key spectral data :
Cyclization to Oxadiazoles and Thiadiazoles
The hydrazide intermediate undergoes cyclization with carboxylic acids or heterocumulenes to form 1,3,4-oxadiazoles or thiadiazoles:
Autoxidation and Dimerization
Under aerobic conditions, (5-chloroquinolin-8-yl)hydrazine derivatives undergo autoxidation to form fused pyridazinoquinolines:
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Mechanism : Proton shift followed by dimerization and electrocyclic reactions .
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Example : Heating 4-hydrazinylquinolin-2(1H)-one in pyridine yields pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-dione .
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Key spectral data :
Chlorination and Functional Group Interconversion
The hydrazine group participates in halogenation and nucleophilic substitution:
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Example : Reaction of 5-phenylpyrido[3,2-d]pyridazin-8(7H)-one with POCl₃ yields 8-chloro-5-phenylpyrido[2,3-d]pyridazine , which subsequently reacts with hydrazine hydrate to form 8-hydrazinyl-5-phenylpyrido[2,3-d]pyridazine .
Biological Activity Correlations
While beyond the scope of pure chemical reactions, derivatives of this compound exhibit notable bioactivity:
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Antimicrobial activity : Oxadiazole derivatives show moderate to high activity against E. coli and S. aureus .
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Antiviral potential : Analogous 8-hydroxyquinoline derivatives inhibit H5N1 influenza virus .
Data Tables
Scientific Research Applications
Medicinal Chemistry Applications
(5-Chloroquinolin-8-yl)hydrazine derivatives are recognized for their potential as pharmacologically active agents. The compound is structurally related to 8-hydroxyquinoline, which has been extensively studied for its various biological activities, including:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against several cancer cell lines. For instance, studies have shown that certain hydrazones derived from this compound demonstrate potent inhibition of cell proliferation in human lung carcinoma (A-549) and cervical carcinoma (HeLa) cells, with IC50 values ranging from 5.6 mM to 63.75 mM, suggesting that these compounds could serve as leads in anticancer drug development .
- Antimicrobial Properties : The compound has been synthesized into various derivatives that display considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, a study reported that newly synthesized Schiff bases derived from this compound exhibited minimum inhibitory concentrations (MICs) as low as 40 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules, leading to various therapeutic effects:
- Mechanism of Action : The anticancer mechanisms involve inducing apoptosis through caspase-dependent pathways and disrupting the cell cycle. Copper(II) complexes of derivatives have shown promising results by causing cell cycle arrest in the S phase and exhibiting cytotoxicity against multiple cancer cell lines .
- Antimicrobial Mechanisms : The antimicrobial activity is believed to stem from the ability of the compound to chelate metal ions essential for bacterial growth, thereby inhibiting their proliferation. Studies have demonstrated that modifications to the hydrazine structure can enhance its antibacterial efficacy .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound derivatives:
Mechanism of Action
The mechanism of action of 5-Chloro-8-hydrazinylquinoline involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions. This can lead to the inhibition of cell growth and proliferation, making it effective against certain types of bacteria and cancer cells .
Comparison with Similar Compounds
Structural Features
Physicochemical Properties
Analysis: The chloro-quinoline backbone increases hydrophobicity compared to non-aromatic hydrazines, enhancing membrane permeability in biological systems. However, this also reduces water solubility, necessitating formulation adjustments for drug delivery .
Biological Activity
(5-Chloroquinolin-8-yl)hydrazine is a compound of growing interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its biological properties, including relevant data tables and case studies.
Chemical Structure and Properties
The compound this compound features a quinoline moiety, which is known for its pharmacological potential. The presence of the hydrazine functional group enhances its reactivity and biological activity.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of this compound and related compounds:
- Antibacterial Activity : Research indicates that derivatives of quinoline exhibit significant antibacterial properties against various strains, including resistant bacteria. For instance, a study reported that certain 8-hydroxyquinoline derivatives showed potent activity against Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values as low as 0.0625 mg/mL, outperforming standard antibiotics like ciprofloxacin .
- Antifungal Activity : Compounds derived from quinoline structures have also shown antifungal properties, inhibiting growth in several fungal strains. The effectiveness often correlates with the lipophilicity and electron-withdrawing characteristics of substituents on the quinoline ring .
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies:
- Cell Line Studies : In vitro studies have assessed the cytotoxic effects of this compound against multiple cancer cell lines. For example, 7-chloroquinoline hydrazones exhibited significant cytotoxicity with submicromolar GI50 values across a panel of 60 different cancer cell lines, including leukemia and breast cancer .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve DNA intercalation and disruption of cellular processes, leading to apoptosis in cancer cells .
Table 1: Antimicrobial Activity of this compound Derivatives
Table 2: Anticancer Activity Against Selected Cell Lines
Compound | Cell Line | IC50 (µM) | Reference |
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7-Chloroquinoline Hydrazone | MCF-7 (Breast Cancer) | 21.41 | |
7-Chloroquinoline Hydrazone | HCT-116 (Colon Cancer) | 27.26 | |
7-Chloroquinoline Hydrazone | HeLa (Cervical Cancer) | 50.03 |
Case Studies
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Synthesis and Evaluation :
A study synthesized several derivatives of quinoline hydrazones and evaluated their biological activities against various pathogens and cancer cell lines. The results indicated that modifications to the quinoline structure significantly impacted both antimicrobial and anticancer activities . -
Structure-Activity Relationship :
Research has established a clear structure-activity relationship for quinoline derivatives, demonstrating that specific substitutions enhance biological efficacy. For instance, increasing lipophilicity was correlated with improved antibacterial activity against resistant strains .
Q & A
Q. How can researchers optimize the synthesis of (5-Chloroquinolin-8-yl)hydrazine derivatives to improve yield and purity?
Basic Research Focus
To enhance synthesis efficiency, employ reflux conditions with ethanol as a solvent and stoichiometric control of reactants like benzaldehyde (as shown in hydrazine derivatization studies). Monitor reaction progress via thin-layer chromatography (TLC) and purify using recrystallization or column chromatography . For quinoline-based hydrazines, substituent positioning (e.g., 5-chloro vs. 8-chloro) significantly impacts reactivity; optimize temperature (e.g., 80–100°C) and reaction time (1–3 hours) to minimize side products .
Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?
Basic Research Focus
Use UV-Vis spectroscopy with permanganate reduction, leveraging absorption maxima at 526–546 nm (ε ≈ 2200–2300 L·mol⁻¹·cm⁻¹) for quantification . For trace analysis, pair high-performance liquid chromatography (HPLC) with hydrazine-specific derivatization agents (e.g., benzaldehyde derivatives) to enhance detection limits . Validate methods using spike-recovery experiments in biological or environmental samples.
Q. What computational strategies can elucidate the reaction mechanisms of this compound in catalytic systems?
Advanced Research Focus
Apply density functional theory (DFT) at the M05-2X/6-31G(d) level to map reaction pathways, such as cycloreversion steps in hydrazine-catalyzed metathesis. Identify transition states and activation barriers to guide catalyst design (e.g., [2.2.2]-bicyclic hydrazines for lowered barriers) . Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to resolve discrepancies in proposed mechanisms .
Q. How does the electronic structure of this compound influence its catalytic activity in deoxygenation reactions?
Advanced Research Focus
The chloro substituent at position 5 enhances electron withdrawal, stabilizing intermediates in epoxide reduction (e.g., graphene oxide deoxygenation). However, thermal treatment is required for removing hydroxyl/carbonyl groups, as hydrazine alone is ineffective for these functionalities. Use X-ray photoelectron spectroscopy (XPS) and Raman spectroscopy to track oxygen content and confirm regioselectivity .
Q. What proteomic approaches are suitable for assessing the hepatotoxicity of this compound?
Advanced Research Focus
Employ 2-D differential gel electrophoresis (2-D DIGE) combined with multivariate analysis (e.g., PCA, PLSR) to identify dose-dependent protein expression changes in liver tissues. Key biomarkers include proteins linked to lipid metabolism (e.g., apolipoprotein A-I) and stress response (e.g., heat shock proteins). Validate findings using mass spectrometry and pathway enrichment analysis .
Q. How can researchers mitigate hazards when handling this compound in propulsion studies?
Applied Research Focus
Design experiments with controlled pressure environments (e.g., ≤1.3 MPa) to reduce explosion risks, as packaging pressure correlates with hazard class . For decomposition studies, use capillary injectors and catalyst beds (e.g., iridium/alumina) to ensure complete hydrazine breakdown in thrusters. Monitor thermal stability via differential scanning calorimetry (DSC) .
Q. What thermodynamic properties are critical for modeling this compound in rocket propulsion systems?
Applied Research Focus
Measure thermophysical parameters (density, viscosity, thermal conductivity) under natural convection at varying temperatures (20–200°C) and pressures (0.1–5 MPa). Tabulate data to refine computational fluid dynamics (CFD) models for combustion efficiency . Compare with hydrazine derivatives like ASCENT propellant, which offers 50% higher density-specific impulse .
Q. How do structural modifications of this compound affect its hydrogen storage potential?
Advanced Research Focus
Modify the hydrazine backbone with electron-donating groups (e.g., methyl or phenyl) to enhance N–H bond cleavage during catalytic decomposition. Use FTIR and gas chromatography (GC) to quantify hydrogen yield. Optimal catalysts include nickel-based nanoparticles, which reduce activation energy by 15–20% compared to noble metals .
Q. What contradictions exist in the literature regarding the reactivity of this compound?
Critical Analysis Focus
Discrepancies arise in its role in epoxide vs. carbonyl reduction: computational studies confirm hydrazine reduces epoxides but not carbonyls, requiring thermal treatment for the latter . Additionally, toxicity mechanisms in liver cells (e.g., lipid metabolism disruption vs. oxidative stress) vary by dose and exposure duration . Resolve contradictions through multi-omics integration (proteomics, metabolomics).
Q. How can supercomputing enhance the predictive modeling of this compound’s properties?
Advanced Research Focus
Leverage molecular dynamics (MD) simulations to predict phase behavior and solvent interactions. Validate with experimental data (e.g., X-ray crystallography for bond angles) to refine force fields. For toxicity prediction, combine QSAR models with proteomic datasets to identify structure-activity relationships .
Properties
CAS No. |
446830-53-1 |
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Molecular Formula |
C9H8ClN3 |
Molecular Weight |
193.63 g/mol |
IUPAC Name |
(5-chloroquinolin-8-yl)hydrazine |
InChI |
InChI=1S/C9H8ClN3/c10-7-3-4-8(13-11)9-6(7)2-1-5-12-9/h1-5,13H,11H2 |
InChI Key |
FXMUMQNKHIVWMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)NN)Cl |
Origin of Product |
United States |
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